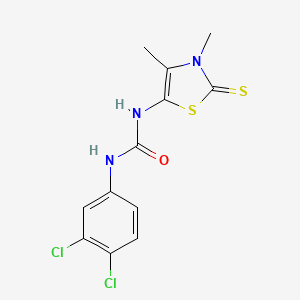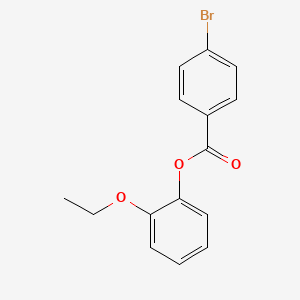![molecular formula C14H15NO4S2 B5662517 (4Z)-2-(METHYLSULFANYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE](/img/structure/B5662517.png)
(4Z)-2-(METHYLSULFANYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-2-(METHYLSULFANYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the trimethoxyphenyl group and the methylsulfanyl substituent further enhances its chemical reactivity and potential utility in synthetic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(METHYLSULFANYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE typically involves a multi-step process. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired thiazole derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process.
化学反应分析
Types of Reactions
(4Z)-2-(METHYLSULFANYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiazole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of hydroxylated thiazole derivatives.
Substitution: Formation of substituted trimethoxyphenyl derivatives.
科学研究应用
(4Z)-2-(METHYLSULFANYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of (4Z)-2-(METHYLSULFANYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity. Additionally, the presence of the trimethoxyphenyl group enhances its ability to interact with hydrophobic pockets in proteins, further modulating their function. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(4Z)-2-(METHYLSULFANYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is unique due to its combination of a thiazole ring, a trimethoxyphenyl group, and a methylsulfanyl substituent This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds
属性
IUPAC Name |
(4Z)-2-methylsulfanyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-17-10-6-8(7-11(18-2)12(10)19-3)5-9-13(16)21-14(15-9)20-4/h5-7H,1-4H3/b9-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPIUGHCUAYLJJ-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-propyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5662437.png)
![3-[2-(CYCLOHEXYLSULFANYL)-1,3-BENZODIAZOL-1-YL]PROPANOIC ACID](/img/structure/B5662462.png)
![3-fluoro-N,5-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5662466.png)


![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-2-ethoxyphenol](/img/structure/B5662493.png)
![N-[(4-methoxyphenyl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B5662494.png)
![8-[(6-aminopyridin-3-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5662501.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-6-methylpyridin-2-amine](/img/structure/B5662506.png)
![3-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5662509.png)
![N-(3,4-difluorophenyl)-4-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5662510.png)
![1-(4-chlorophenyl)-N-({1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5662514.png)
![[1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl][2-(methylthio)phenyl]methanone](/img/structure/B5662518.png)
